2-[3-(4-Chlorophenyl)-1H-pyrazol-4-yl]-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one (DMT) is a small-molecule compound identified in recent research related to Type 2 diabetes mellitus (T2DM). [] It belongs to the class of heterocyclic compounds, specifically incorporating pyridothienopyrimidine structures. [, ] Research indicates DMT's potential as a suppressor of hepatic glucose production, making it relevant in the search for new anti-diabetic therapies. []
DMT has been shown to suppress hepatic gluconeogenesis by regulating the Gαq/phospholipase C (PLC)/inositol-1,4,5-triphosphate receptor (IP3R)-mediated calcium (Ca2+)/calmodulin (CaM)/phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K)/protein kinase B (AKT)/forkhead box protein O1 (FOXO1) signaling pathway. [] In simpler terms, it interferes with specific signaling pathways within liver cells that contribute to the production of glucose. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8